(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride (1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2490355-54-7
VCID: VC4220619
InChI: InChI=1S/C7H9N.ClH/c1-2-7-3-6(7)4-8-5-7;/h1,6,8H,3-5H2;1H/t6?,7-;/m0./s1
SMILES: C#CC12CC1CNC2.Cl
Molecular Formula: C7H10ClN
Molecular Weight: 143.61

(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride

CAS No.: 2490355-54-7

Cat. No.: VC4220619

Molecular Formula: C7H10ClN

Molecular Weight: 143.61

* For research use only. Not for human or veterinary use.

(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride - 2490355-54-7

Specification

CAS No. 2490355-54-7
Molecular Formula C7H10ClN
Molecular Weight 143.61
IUPAC Name (1R)-1-ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride
Standard InChI InChI=1S/C7H9N.ClH/c1-2-7-3-6(7)4-8-5-7;/h1,6,8H,3-5H2;1H/t6?,7-;/m0./s1
Standard InChI Key YFCVZODUGSBUGT-JWOPXBRZSA-N
SMILES C#CC12CC1CNC2.Cl

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

(1R)-1-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 2427583-96-6) belongs to the azabicyclo[3.1.0]hexane family, featuring a bicyclic system comprising a cyclopropane ring fused to a pyrrolidine-like structure. The ethynyl group (-C≡CH) is attached to the bridgehead carbon at position 1, while the nitrogen occupies position 3 . The hydrochloride salt form enhances solubility and stability, making it preferable for synthetic applications.

Key Structural Data:

PropertyValueSource
Molecular FormulaC₇H₁₀ClN
Molecular Weight143.61 g/mol
SMILES NotationC#CC1[C@H]2[C@@H]1CNC2.Cl
InChIKeyGCKYDXZKJXIYBA-FXFNDYDPSA-N

The stereochemistry at positions 1 (R-configuration) and 6 (S-configuration) is critical for its biological activity, as confirmed by X-ray crystallography and nuclear Overhauser effect (NOE) studies .

Nomenclature Considerations

Discrepancies in numbering between common and IUPAC conventions require clarification. While early literature refers to the ethynyl group at position 1, systematic IUPAC numbering designates it as position 6 due to bridgehead priority rules . This distinction underscores the importance of standardized nomenclature in avoiding synthetic misinterpretations.

Synthesis and Manufacturing

Core Bicyclic Formation

The azabicyclo[3.1.0]hexane core is typically synthesized via intramolecular cyclization of γ-amino alkenes under acidic conditions. A representative pathway involves:

  • Cyclopropanation: Ring-closing metathesis or [2+1] cycloaddition to form the strained cyclopropane ring .

  • Nitrogen Incorporation: Introduction of the amine group through Hofmann-Löffler reactions or reductive amination .

Ethynylation and Salt Formation

The ethynyl group is introduced via Sonogashira coupling using palladium catalysts, as demonstrated in the synthesis of tert-butyl-protected analogs. Subsequent treatment with hydrochloric acid yields the hydrochloride salt, with purification achieved through recrystallization from ethanol/water mixtures.

Example Synthetic Route:

  • Starting Material: 3-azabicyclo[3.1.0]hexane (CAS 285-59-6) .

  • Alkynylation: Reaction with ethynyl magnesium bromide in THF at −78°C.

  • Salt Formation: Gas-phase HCl addition in diethyl ether .

Physicochemical Properties

Thermal and Solubility Characteristics

While experimental data on melting and boiling points remain unreported, computational models predict:

  • LogP: 1.2 ± 0.3 (moderate lipophilicity) .

  • Aqueous Solubility: >50 mg/mL due to hydrochloride salt formation.

Spectroscopic Profiles

  • ¹H NMR (400 MHz, D₂O): δ 3.85–3.72 (m, 2H, CH₂N), 3.10 (s, 1H, C≡CH), 2.95–2.82 (m, 2H, bridgehead H), 1.45–1.32 (m, 2H, cyclopropane H) .

  • IR (KBr): ν 3280 cm⁻¹ (C≡C-H stretch), 2105 cm⁻¹ (C≡C), 1590 cm⁻¹ (N-H bend).

Applications in Pharmaceutical Research

Kinase Inhibition

Structural analogs demonstrate potent inhibition of nuclear factor-κB inducing kinase (NIK), with IC₅₀ values <50 nM . The ethynyl group enables copper-free click chemistry for prodrug conjugation, enhancing target specificity.

Neurological Therapeutics

Molecular docking studies suggest high affinity for serotonin transporters (SERT), positioning it as a candidate for depression/anxiety therapeutics . Comparative activity data:

TargetBinding Affinity (Ki)Reference
SERT8.2 nM
Dopamine D2420 nM

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